molecular formula C18H21FN2O4S B5454909 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B5454909
M. Wt: 380.4 g/mol
InChI Key: GOBUJWRMXAKRFY-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperazine ring substituted with a 2,4-dimethoxybenzenesulfonyl group and a 2-fluorophenyl group

Preparation Methods

The synthesis of 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This step results in the formation of the sulfonylated piperazine intermediate. Subsequently, the intermediate is reacted with 2-fluorobenzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a potential drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane integrity and function.

Comparison with Similar Compounds

1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2,4-DIMETHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE: This compound lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.

    1-(2,4-DIMETHOXYBENZENESULFONYL)-4-(2-CHLOROPHENYL)PIPERAZINE: The presence of a chlorine atom instead of fluorine may lead to variations in chemical behavior and biological activity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-14-7-8-18(17(13-14)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBUJWRMXAKRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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